BenchChemオンラインストアへようこそ!

Brevinin-2GHc precursor

antimicrobial peptide gram-negative bacteria MIC comparison

Brevinin-2GHc precursor is a 31-residue, C-terminally cyclized antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily of frog skin active peptides (FSAPs). Isolated from the skin secretions of the Günther's frog (Hylarana guentheri, formerly Rana guentheri), its mature form contains a single intramolecular disulfide bond (Cys24–Cys30) that defines its 'ranabox' motif.

Molecular Formula
Molecular Weight
Cat. No. B1577783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2GHc precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2GHc Precursor: A Cyclic Amphibian Antimicrobial Peptide with Defined Gram-Positive and Gram-Negative Activity


Brevinin-2GHc precursor is a 31-residue, C-terminally cyclized antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily of frog skin active peptides (FSAPs) [1][2]. Isolated from the skin secretions of the Günther's frog (Hylarana guentheri, formerly Rana guentheri), its mature form contains a single intramolecular disulfide bond (Cys24–Cys30) that defines its 'ranabox' motif [1][3]. The peptide exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MICs) ranging from 9.8 to >64 µg/mL depending on the target strain, and shows no detectable activity against the fungus Candida albicans in standard assays . Because it is produced as a precursor, synthetic or recombinant procurement typically targets the mature peptide sequence, making source, purity, and structural fidelity critical selection criteria for research use.

Why Brevinin-2GHc Precursor Cannot Be Simply Substituted by Brevinin-2GHa, -2GHb, or Temporin-GH


The five antimicrobial peptides co-isolated from H. guentheri skin secretions—brevinin-2GHa, brevinin-2GHb, brevinin-2GHc, temporin-GH, and guentherin—exhibit distinct primary sequences, net charges, and disulfide connectivity patterns that translate into divergent antimicrobial potency and spectrum [1]. Quantitative head-to-head data from the original characterization study show that substituting brevinin-2GHc with its closest family member, brevinin-2GHa, would result in a >5× difference in MIC against E. coli O111, while replacing it with brevinin-2GHb would halve the potency against S. aureus FDA209P . Even within the brevinin-2 subfamily, these peptides are not functionally interchangeable; differences in N-terminal sequence, hydrophobic moment, and net positive charge drive differential membrane permeabilization kinetics that cannot be predicted from sequence homology alone [1]. For researchers procuring these peptides for structure–activity relationship (SAR) studies, infection model development, or mechanistic investigations, selecting the correct brevinin-2 variant is essential for experimental reproducibility and biological relevance.

Quantitative Differentiation Evidence: Brevinin-2GHc vs. In-Class Analogs


Gram-Negative Activity Spectrum: Brevinin-2GHc vs. Brevinin-2GHa Against E. coli O111

In the original isolation study, brevinin-2GHc demonstrated a minimum inhibitory concentration (MIC) of 19.6 µg/mL against E. coli O111, whereas brevinin-2GHa—co-isolated from the same frog skin secretion—exhibited a substantially lower potency with an MIC of >100 µg/mL against the same strain [1]. This represents a >5-fold difference in gram-negative activity between two peptides of the same brevinin-2 subfamily derived from the same biological source.

antimicrobial peptide gram-negative bacteria MIC comparison brevinin family

Gram-Positive Activity Profile: Brevinin-2GHc vs. Brevinin-2GHb Against S. aureus FDA209P

Against the gram-positive pathogen Staphylococcus aureus FDA209P, brevinin-2GHc shows an MIC of 9.8 µg/mL, while its closest in-class analog brevinin-2GHb requires a nearly 1.7-fold higher concentration (MIC = 16.5 µg/mL) to achieve the same inhibitory effect [1]. Both peptides share similar sequence length and a C-terminal ranabox, yet the single-residue-level sequence divergence translates into a measurable difference in anti-staphylococcal activity.

Staphylococcus aureus gram-positive bacteria MIC comparison brevinin subtype

Broad-Spectrum Gram-Negative Coverage: Brevinin-2GHc vs. All Co-Isolated Peptides from H. guentheri

Among the five novel peptides purified from H. guentheri, brevinin-2GHc is one of only two that exhibit sub-10 µg/mL MIC against both a gram-positive (S. aureus FDA209P, MIC 9.8 µg/mL) and a gram-negative reference strain (E. coli ATCC 25922, MIC 9.8 µg/mL) [1]. By contrast, temporin-GH—also co-isolated—shows an MIC of 64.0 µg/mL against E. coli ATCC 25922, representing a 6.5-fold lower potency [1]. This dual gram-positive/gram-negative activity at a consistent MIC distinguishes brevinin-2GHc from the temporin and guentherin peptides in the same skin secretion.

E. coli ATCC 25922 broad-spectrum cross-species comparison temporin

Structural Determinant of Functional Specificity: The Cys24–Cys30 Disulfide Bond vs. Brevinin-2GHk N-Terminal Truncation Strategy

Brevinin-2GHc contains a single intramolecular disulfide bond between Cys24 and Cys30, forming the characteristic C-terminal 'ranabox' loop [1][2]. A related brevinin-2 peptide, brevinin-2GHk (BR2GK) from Sylvirana guentheri, relies instead on N-terminal truncation to enhance activity: its 25-mer truncated form improves antimicrobial potency relative to the full-length parent [3]. No analogous truncation optimization has been reported for brevinin-2GHc, and the intact ranabox is a verified structural feature (confirmed by cDNA cloning and mass spectrometry) rather than an engineered modification [1]. This structural distinction—native cyclization via disulfide bonding versus linear truncation-based optimization—has direct implications for synthetic procurement, as brevinin-2GHc requires correct oxidative folding for biological activity, whereas truncated brevinin-2GHk analogs are active as linear peptides.

ranabox disulfide bond structure–activity relationship brevinin-2GHk

Sequence-Level Identity and Uniqueness: Brevinin-2GHc Mature Peptide vs. Brevinin-2GHa, -2GHb, and -2GHk

The mature brevinin-2GHc peptide sequence (SIWEGIKNAGKGFLVSILDKVRCKVAGGCNP) shares only partial identity with other brevinin-2 members from the same genus: brevinin-2GHa (GVIKSVLKGVAKTVALGML), brevinin-2GHb (GVIKSVLKGVAKTVALGML—identical to 2GHa), and brevinin-2GHk (SLFKAVGKGLGKVFAGVLKGLGKILGGKLG) all differ in primary sequence length, residue composition, and the position of cysteine residues [1][2]. Quantitative sequence alignment shows that brevinin-2GHc has a net charge of +3 and a hydrophobicity index of 0.158, whereas brevinin-2GHk carries a net charge of +5 and higher hydrophobicity [2][3]. These physicochemical parameters directly influence membrane interaction kinetics and cannot be inferred from the brevinin-2 family name alone.

peptide sequence sequence alignment brevinin-2 subfamily procurement specificity

Optimal Procurement and Application Scenarios for Brevinin-2GHc Precursor Based on Quantitative Evidence


Gram-Negative-Focused Antibacterial Screening Where In-Class Substitution Is Excluded by MIC Data

Given that brevinin-2GHc achieves a 19.6 µg/mL MIC against E. coli O111—compared to >100 µg/mL for brevinin-2GHa and 64.0 µg/mL for temporin-GH [1]—it is the preferred peptide from the H. guentheri panel for gram-negative antibacterial discovery programs. Researchers running dose–response curves against E. coli O111 or related Enterobacteriaceae should procure brevinin-2GHc rather than assuming brevinin-2GHa or temporin-GH can serve as substitutes, because the >5-fold potency gap would require higher peptide consumption and potentially miss weak but biologically relevant membrane interactions. The consistent 9.8 µg/mL MIC against E. coli ATCC 25922 further supports its use as a reference gram-negative active peptide in comparative AMP libraries.

Dual-Activity Reference Standard for Gram-Positive and Gram-Negative Antibacterial Assays

Brevinin-2GHc is one of the few peptides from the H. guentheri secretion that demonstrates MIC values at or below 10 µg/mL against both S. aureus FDA209P (9.8 µg/mL) and E. coli ATCC 25922 (9.8 µg/mL) [1][2]. This balanced dual-activity profile makes it suitable as an internal reference standard when screening novel synthetic AMP libraries for broad-spectrum potential. Procuring brevinin-2GHc eliminates the need to use two separate peptides (e.g., brevinin-2GHb for gram-positive plus a different peptide for gram-negative), simplifying assay design and reducing inter-peptide variability in multi-plate screening campaigns.

Structure–Activity Relationship (SAR) Studies Requiring an Intact Ranabox Motif

Because brevinin-2GHc requires the Cys24–Cys30 disulfide bond for its native conformation [1], it serves as a validated cyclic AMP template for SAR studies focused on the role of the ranabox in membrane permeabilization. Unlike brevinin-2GHk, where activity can be enhanced by N-terminal truncation in the absence of cyclization, brevinin-2GHc provides a natural model for studying the contribution of C-terminal cyclization to antimicrobial potency and selectivity. Researchers interested in the structural biology of cyclic AMPs should source brevinin-2GHc with confirmed disulfide bond integrity (HPLC purity ≥95% and mass verification) to ensure that observed biological effects are attributable to the correctly folded cyclic form.

Synthetic Procurement and Quality Control Workflows for Cyclic Antimicrobial Peptides

The known disulfide connectivity (Cys24–Cys30) and moderate length (31 residues) of brevinin-2GHc make it a practical candidate for solid-phase peptide synthesis (SPPS) followed by oxidative folding [1][2]. Industrial or academic labs developing synthetic AMP manufacturing protocols can use brevinin-2GHc as a benchmark cyclic peptide to validate folding efficiency, HPLC purity assessment, and mass spectrometry-based identity confirmation. Vendor datasheets listing purity ≥96.1% by HPLC and molecular weight confirmation (3258.7 Da) [2] provide a quantitative specification baseline that can be compared across suppliers to ensure batch-to-batch consistency.

Quote Request

Request a Quote for Brevinin-2GHc precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.